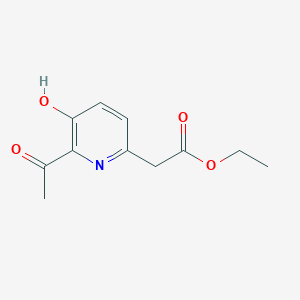
2-Ethyl-3-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-(methylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-(methylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens, nitro groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Aplicaciones Científicas De Investigación
2-Ethyl-3-(methylamino)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenol group can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The methylamino group may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylphenol: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminophenol: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
Phenylephrine: Contains a similar phenol structure but with additional functional groups that confer distinct pharmacological properties.
Uniqueness
2-Ethyl-3-(methylamino)phenol is unique due to the presence of both the ethyl and methylamino groups, which contribute to its specific chemical reactivity and potential applications. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-ethyl-3-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-8(10-2)5-4-6-9(7)11/h4-6,10-11H,3H2,1-2H3 |
Clave InChI |
AFYSQEYSQNFPPD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















